2-Amino-3-(4-bromophenyl)propanamide
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Overview
Description
2-Amino-3-(4-bromophenyl)propanamide is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a propanamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromophenyl)propanamide typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine under controlled conditions. One common method is the Mannich reaction, where 4-bromobenzaldehyde reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-(4-bromophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-bromophenyl)propanamide: Similar structure but with the bromine atom in a different position on the phenyl ring.
3-(4-Bromophenyl)propanamide: Lacks the amino group, leading to different chemical properties and reactivity.
Uniqueness
2-Amino-3-(4-bromophenyl)propanamide is unique due to the specific positioning of the bromine atom and the presence of both amino and amide functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-amino-3-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
IMIDKBDZFMKIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)Br |
Origin of Product |
United States |
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